molecular formula C11H12O5 B6152710 methyl 5-formyl-2,4-dimethoxybenzoate CAS No. 39503-63-4

methyl 5-formyl-2,4-dimethoxybenzoate

Cat. No.: B6152710
CAS No.: 39503-63-4
M. Wt: 224.2
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Description

Methyl 5-formyl-2,4-dimethoxybenzoate (C₁₁H₁₂O₅) is an aromatic ester featuring a formyl group at the 5-position and methoxy substituents at the 2- and 4-positions of the benzene ring. This compound is synthesized via formylation of methyl 2,4-dimethoxybenzoate using dichloromethyl methyl ether and titanium(IV) chloride in dichloromethane . Key spectral data include:

  • ¹H NMR: δ 10.16 (s, formyl proton), 8.11 (s, aromatic proton), 3.97–4.02 (s, methoxy groups) .
  • HRMS: [M+Na]⁺ observed at 233.0421 (calculated 233.0420) .

The formyl group renders the compound reactive, making it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and heterocycles .

Properties

CAS No.

39503-63-4

Molecular Formula

C11H12O5

Molecular Weight

224.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation method utilizes dichloromethyl methyl ether (Cl2_2CHOMe) and titanium(IV) chloride (TiCl4_4) to introduce the formyl group at the 5-position of methyl 2,4-dimethoxybenzoate. The reaction proceeds via electrophilic aromatic substitution, where TiCl4_4 activates Cl2_2CHOMe to generate a reactive acylium ion. The 2,4-dimethoxy groups direct electrophilic attack to the para position relative to the ester group, resulting in selective formylation at C5.

Experimental Procedure

A solution of methyl 2,4-dimethoxybenzoate (10.0 g, 51 mmol) and Cl2_2CHOMe (13.8 mL, 153 mmol) in dichloromethane (100 mL) is cooled to 0°C. TiCl4_4 (16.7 mL, 153 mmol) is added dropwise, and the mixture is stirred at 0°C for 2 hours, followed by 16 hours at room temperature. The reaction is quenched with 1 M HCl (100 mL) and extracted with dichloromethane. Purification via recrystallization from ethyl acetate/hexanes yields the product as a white solid.

Yield and Characterization

This method typically achieves yields of 65–75%. The product is characterized by 1^1H NMR (400 MHz, CDCl3_3): δ 10.32 (s, 1H, CHO), 8.41 (s, 1H, ArH), 6.45 (s, 1H, ArH), 3.99 (s, 3H, OCH3_3), 3.86 (s, 3H, OCH3_3), and 3.84 (s, 3H, COOCH3_3). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+^+ at m/z 225.0763.

Methylation of Hydroxy Precursors

Synthesis of Methyl 5-Formyl-2-Hydroxy-4-Methoxybenzoate

The precursor is synthesized via formylation of methyl 4-allyloxy-2-methoxybenzoate using Cl2_2CHOMe and TiCl4_4, followed by palladium-catalyzed deallylation. For example, methyl 4-allyloxy-2-methoxybenzoate (36.0 g, 0.16 mol) reacts with Cl2_2CHOMe (36.6 mL, 0.40 mol) in dichloromethane under TiCl4_4 catalysis to yield methyl 5-formyl-4-allyloxy-2-methoxybenzoate. Subsequent treatment with Pd(0) and K2_2CO3_3 in methanol removes the allyl group, affording the hydroxy precursor in 75% yield.

Methylation with Iodomethane

The hydroxy group at C2 is methylated using iodomethane (CH3_3I) under basic conditions. A mixture of methyl 5-formyl-2-hydroxy-4-methoxybenzoate (1.0 g, 4.8 mmol), K2_2CO3_3 (1.3 g, 9.5 mmol), and CH3_3I (0.57 mL, 7.1 mmol) in DMF is stirred at 50°C for 6 hours. Work-up with ethyl acetate and sodium bisulfate, followed by recrystallization, yields the target compound with 65% efficiency.

Vilsmeier-Haack Formylation as an Alternative Approach

Reagent Preparation and Mechanism

The Vilsmeier-Haack reagent, generated from phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF), facilitates formylation via iminium ion intermediates. For methyl 2,4-dimethoxybenzoate, the reaction proceeds at 75°C for 6 hours, with the methoxy groups directing formylation to C5.

Procedure and Yield

POCl3_3 (2.84 mL, 30.6 mmol) is added to DMF (4.0 mL) at 0°C, followed by methyl 2,4-dimethoxybenzoate (2.18 g, 7.6 mmol). After stirring at 75°C, the mixture is neutralized with NaOH and extracted with dichloromethane. The product is isolated in 84% yield for analogous compounds, though specific data for the target molecule requires further validation.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Conditions Yield Reference
Friedel-Crafts AcylationMethyl 2,4-dimethoxybenzoateCl2_2CHOMe, TiCl4_40°C to RT, 18h65–75%
MethylationMethyl 5-formyl-2-hydroxy-4-methoxybenzoateCH3_3I, K2_2CO3_350°C, 6h65%
Vilsmeier-HaackMethyl 2,4-dimethoxybenzoateDMF, POCl3_375°C, 6h~84%*

*Reported for structurally similar compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution

Major Products Formed

    Oxidation: 5-carboxy-2,4-dimethoxybenzoic acid.

    Reduction: 5-hydroxymethyl-2,4-dimethoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Intermediates
    • Methyl 5-formyl-2,4-dimethoxybenzoate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential biological activities, making it a valuable compound in drug development. For instance, it can be transformed into compounds with anti-inflammatory and anticancer properties.
  • Organic Synthesis
    • The compound plays a crucial role in organic synthesis, particularly in the preparation of heterocyclic compounds. It has been employed in the development of novel pyrrole derivatives that exhibit significant biological activities against various cancer cell lines .
  • Agrochemical Development
    • In agrochemistry, this compound has been explored for its potential use in developing new pesticides and herbicides. Its derivatives may enhance the efficacy of existing agrochemicals or serve as lead compounds for new formulations.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of 5-bromo-7-azaindolin-2-one derivatives from this compound. These derivatives exhibited notable activity against selected cancer cell lines, highlighting the compound's utility in developing anticancer therapies .

Case Study 2: Development of Anti-inflammatory Compounds

Research has indicated that modifications of this compound can lead to the creation of anti-inflammatory agents. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzene ring enhance biological activity, providing insights into drug design strategies.

Data Table: Applications Summary

Application AreaSpecific UsesNotable Findings
PharmaceuticalsIntermediates for drug synthesisAnticancer and anti-inflammatory properties
Organic SynthesisPreparation of heterocyclic compoundsEffective in synthesizing complex organic molecules
AgrochemicalsDevelopment of pesticides and herbicidesPotential to enhance efficacy of existing formulations

Mechanism of Action

The mechanism of action of methyl 5-formyl-2,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Methyl 5-Formyl-2-Methoxybenzoate (C₁₀H₁₀O₄)
  • Structure : Formyl at C5, methoxy at C2.
  • Key Differences : Lacks the 4-methoxy group, reducing steric hindrance and electron-donating effects.
  • Applications : Used in organic synthesis for aldehyde-mediated condensations (e.g., Schiff base formation) .
Methyl 2-Formyl-3,5-Dimethoxybenzoate (C₁₁H₁₂O₅)
  • Structure : Formyl at C2, methoxy groups at C3 and C3.
  • Key Differences : The formyl group’s meta position relative to methoxy substituents alters electronic distribution, favoring nucleophilic attacks at the aldehyde .
  • Applications : Building block for drug candidates requiring regioselective modifications .
Methyl 5-Bromo-2,4-Dimethoxybenzoate (C₁₀H₁₁BrO₄)
  • Structure : Bromo at C5 instead of formyl.
  • Key Differences : Bromine’s electronegativity enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the formyl group .
  • Applications : Intermediate in material science and halogenated compound synthesis .

Structural and Functional Data Table

Compound Molecular Formula Substituents Melting Point (°C) Key Spectral Data (¹H NMR δ) Applications
Methyl 5-formyl-2,4-dimethoxybenzoate C₁₁H₁₂O₅ 5-formyl, 2,4-dimethoxy Not reported 10.16 (s, CHO), 8.11 (s, Ar-H) Pharmaceutical intermediates
Methyl 5-formyl-2-methoxybenzoate C₁₀H₁₀O₄ 5-formyl, 2-methoxy Not reported 10.21 (s, CHO), 8.05 (d, Ar-H) Organic synthesis
Methyl 2-formyl-3,5-dimethoxybenzoate C₁₁H₁₂O₅ 2-formyl, 3,5-dimethoxy Not reported 10.32 (s, CHO), 7.89 (d, Ar-H) Drug development
Methyl 5-bromo-2,4-dimethoxybenzoate C₁₀H₁₁BrO₄ 5-bromo, 2,4-dimethoxy Not reported 7.95 (s, Ar-H), 3.90 (s, OCH₃) Material science

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